molecular formula C20H26N6O B5422401 N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No.: B5422401
M. Wt: 366.5 g/mol
InChI Key: MCWLIXAIZFWCCT-UHFFFAOYSA-N
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Description

“N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide” is a compound related to fentanyl, a potent opioid analgesic . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . It’s used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

The synthesis of this compound and its analogs involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation . The Siegfried method involves reacting N -phenethyl-4-piperidinone with aniline, and then reducing the imine product with sodium borohydride to 4-anilino- N -phenethylpiperidine (ANPP). This product is reacted with propionyl chloride to form fentanyl .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C22H28N2O and a molecular weight of 336.4705 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Physical and Chemical Properties Analysis

The compound is a colorless crystalline solid . Its melting point is 82–84 °C . The IR spectrum of the compound is available .

Mechanism of Action

The compound acts as a mechanism-based inactivator of human cytochrome P450 (CYP) 2B6 . It is 15-fold more selective for inhibition of CYP2B6 over CYP2D6 and 40-60-fold more selective for CYP2B6 over CYP1A2, CYP2A6, CYP2Cs, and CYP3A .

Safety and Hazards

The compound should be used only in an area equipped with a safety shower. Adequate ventilation should be ensured. Breathing vapours/dust should be avoided. Contact with eyes, skin, and clothing should also be avoided .

Properties

IUPAC Name

N-phenyl-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(22-17-7-3-1-4-8-17)26-15-13-24(14-16-26)18-9-10-21-19(23-18)25-11-5-2-6-12-25/h1,3-4,7-10H,2,5-6,11-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWLIXAIZFWCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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